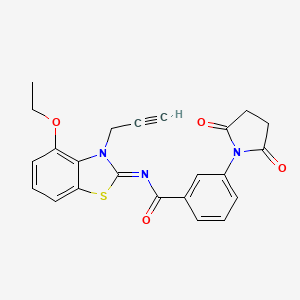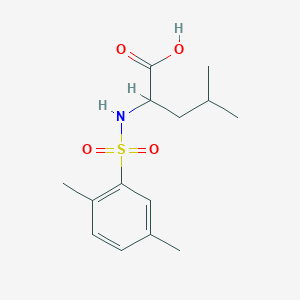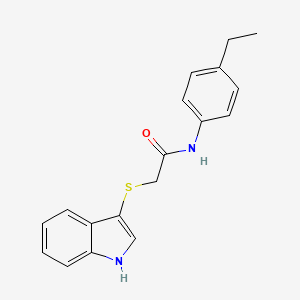
N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, also known as ET-2, is a synthetic compound that belongs to the class of indole-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
Aplicaciones Científicas De Investigación
Antimicrobial, Antidepressant, and Anticonvulsant Activities
N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, a series related to N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, were found to have significant applications in antimicrobial, antidepressant, and anticonvulsant activities. These compounds were synthesized and screened, showing good results in preliminary tests against standard drugs used for these purposes (Shruthi et al., 2015).
Antiallergic Properties
In another study, N-(pyridin-4-yl)-(indol-3-yl)acetamides demonstrated potent antiallergic properties. These compounds were synthesized and tested in various assays, including the ovalbumin-induced histamine release assay and IL-4 production test. One of the compounds was found to be significantly more potent than astemizole, a standard antiallergic drug (Menciu et al., 1999).
Anticancer and Tubulin Polymerization Inhibition
A series of N-aryl-substituted benzenesulfonamidoacetamides, closely related to the compound , were discovered as novel tubulin polymerization inhibitors with marked antitumor activities. These compounds induced cell-cycle arrest and apoptosis in tumor cells, showing impressive cytotoxicity against a panel of cancer cells, including multidrug-resistant cells (Liu et al., 2012).
Antioxidant Activity
N-Substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives, similar in structure to this compound, were synthesized and evaluated for their antioxidant activity. The results indicated that most of these compounds exhibited considerable antioxidant activity, with some showing activity at low concentrations comparable to standard antioxidants (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-13-7-9-14(10-8-13)20-18(21)12-22-17-11-19-16-6-4-3-5-15(16)17/h3-11,19H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXZSZQJCBJWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2470021.png)
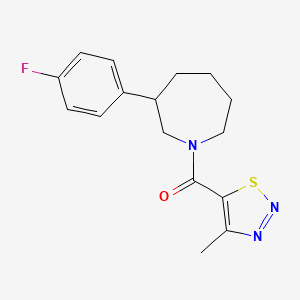
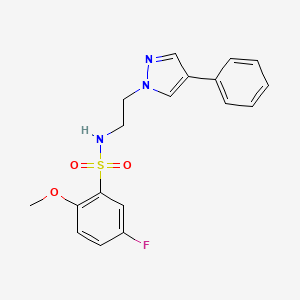
![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)
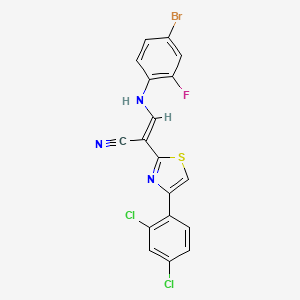
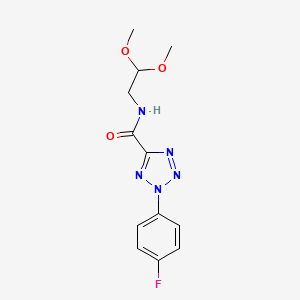
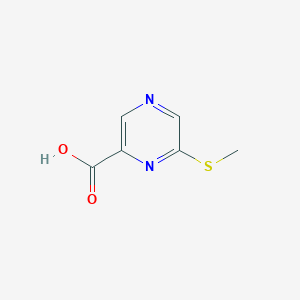
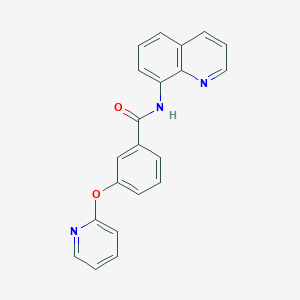
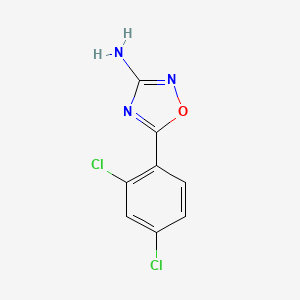
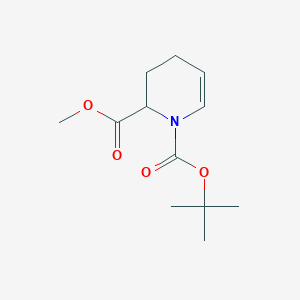
![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)
